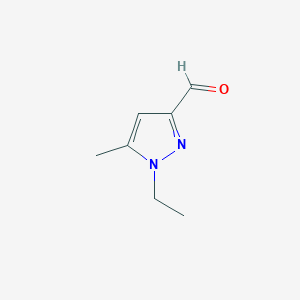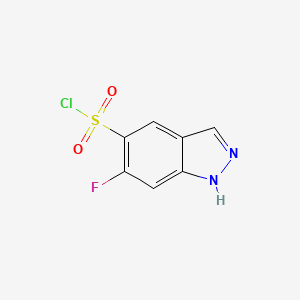
1H-Indazole-5-sulfonylchloride,6-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-5-sulfonylchloride,6-fluoro- is a chemical compound belonging to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to the indazole ring, which is further substituted with a fluorine atom. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of 1H-Indazole-5-sulfonylchloride,6-fluoro- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole-5-sulfonylchloride,6-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1H-Indazole-5-sulfonylchloride,6-fluoro- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-5-sulfonylchloride,6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-5-sulfonylchloride: Lacks the fluorine substitution, resulting in different reactivity and biological activity.
1H-Indazole-5-sulfonylbromide: Substituted with a bromine atom instead of fluorine, leading to variations in chemical properties and applications.
1H-Indazole-5-sulfonylfluoride: Contains a sulfonyl fluoride group, which exhibits different reactivity compared to the sulfonyl chloride group.
Uniqueness
1H-Indazole-5-sulfonylchloride,6-fluoro- is unique due to the presence of both the sulfonyl chloride and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C7H4ClFN2O2S |
|---|---|
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
6-fluoro-1H-indazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-1-4-3-10-11-6(4)2-5(7)9/h1-3H,(H,10,11) |
Clave InChI |
IYUZETKSCCSLBN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=CC(=C1S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)
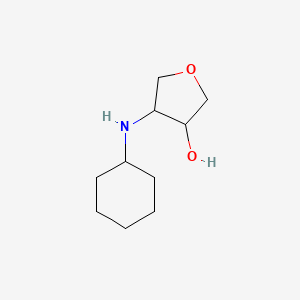
![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)
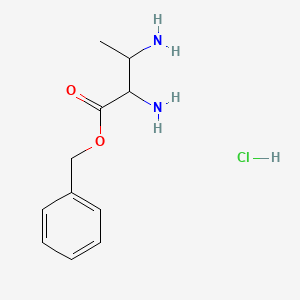
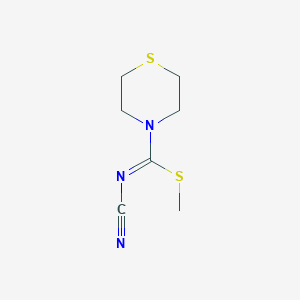

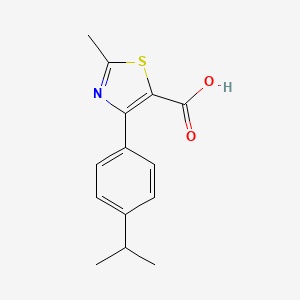
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)
